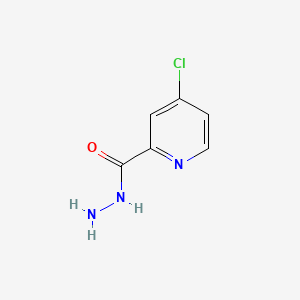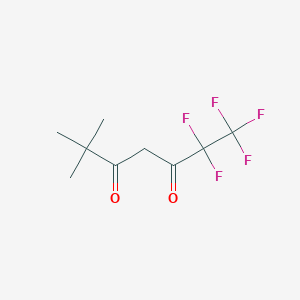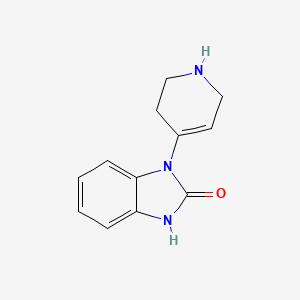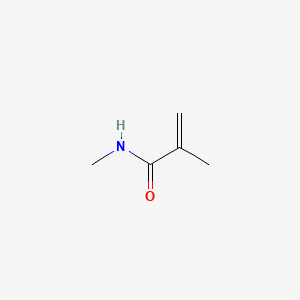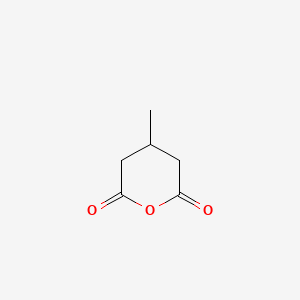![molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furane CAS No. 205-39-0](/img/structure/B1583413.png)
Benzo[b]naphtho[1,2-d]furane
Vue d'ensemble
Description
Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring system consisting of benzene and naphthalene rings connected through a furan ring.
Applications De Recherche Scientifique
Benzo[b]naphtho[1,2-d]furan has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a fluorescent probe.
Biology and Medicine: Potential therapeutic agents for the treatment of diabetes mellitus, anticancer, antimicrobial, antiallergic, antioxidant, anti-inflammatory, and antimalarial activities.
Industry: Utilized in the preparation of organic light-emitting diodes (OLEDs) as electron transport layers.
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of Benzo[b]naphtho[1,2-d]furan involves a photochemical reaction . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Biochemical Pathways
The compound is synthesized via a photochemical reaction, suggesting it may influence pathways related to light-dependent reactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[1,2-d]furan can be synthesized through several methods:
Cyclization Reactions: Starting from certain aromatic compounds, cyclization synthesis is carried out through tandem reactions.
Condensation Reactions: The condensation reaction of aromatic carboxylic acid and aldehyde, followed by ring synthesis through a series of steps.
Photochemical Synthesis: A novel approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzo[b]naphtho[1,2-d]furan can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups can be introduced into the aromatic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Comparaison Avec Des Composés Similaires
Benzo[b]naphtho[1,2-d]furan can be compared with other similar compounds such as:
Dibenzofuran: Known for its biological activities including anti-tumor and antibacterial properties.
Phenyldibenzofurans: Effective in determining the origin, depositional environment, and thermal maturity of source rocks.
Benzo[b]naphtho[2,1-d]furan: Another isomer with similar structural properties.
Propriétés
IUPAC Name |
naphtho[2,1-b][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNNQQHTXDOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942673 | |
| Record name | Benzo[b]naphtho[1,2-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205-39-0 | |
| Record name | Benzo[b]naphtho[1,2-d]furan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]naphtho[1,2-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]naphtho[1,2-d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


